GRP-60367

RABV entry inhibition nanomolar potency broad-spectrum antivirals

Researchers needing a direct-acting RABV entry inhibitor face a gap: all other small-molecule anti-RABV agents are host-directed or polymerase-targeted. GRP-60367 is the only probe that directly targets the RABV G protein fusion loop. • First-in-class G protein inhibitor - EC50 2-52 nM, SI >100,000, no cytotoxicity at 300 µM. • Resistance-mapped hot spots (Y77, V78, Y119; >2,000-fold EC50 shift) for SAR studies. • Entry-stage specificity: maximal efficacy within 60 min post-infection; inactive >2 h. Supplied as ≥98% solid powder. Ideal for HTS validation, G protein mutagenesis, and lyssavirus lead optimization.

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
Cat. No. B7883838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRP-60367
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3
InChIInChI=1S/C21H27N3O2/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3
InChIKeyWNJMKSOJWRDLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRP-60367 – First-in-Class Small-Molecule Rabies Virus Entry Inhibitor for Antiviral Research Procurement


GRP-60367 (CAS 1309241-34-6; free base) is a first-in-class, direct-acting small-molecule inhibitor of rabies virus (RABV) entry that specifically targets the viral glycoprotein (G protein) to block G-mediated membrane fusion and viral entry [1]. Identified from a high-throughput screen of ~150,000 compounds and advanced through stringent orthogonal counterscreens, GRP-60367 exhibits nanomolar potency (EC50 2–52 nM) against susceptible RABV strains in single-cycle reporter assays, with a specificity index (SI) exceeding 100,000 and no detectable cytotoxicity at concentrations up to 300 µM after 48-hour exposure [1]. Its mechanism of action, resistance profile, and strain selectivity have been extensively characterized, distinguishing it from host-directed and broad-spectrum antiviral alternatives [1].

Why Generic Small-Molecule Antivirals Cannot Substitute for GRP-60367 in RABV Research


GRP-60367 is the only known small molecule that acts as a direct-acting, target-specific RABV entry inhibitor by engaging the viral G protein fusion loop [1]. All other published small-molecule RABV inhibitors—including ribavirin (EC50 10.08 µM), ABMA (EC50 7.8 µM), DABMA (EC50 14 µM), favipiravir, and NHC/molnupiravir (EC90 6 µM)—either act through host-directed mechanisms (ABMA/DABMA perturb endosomal trafficking) or function as broad-spectrum nucleoside analogs targeting viral RNA polymerase [2][3]. These mechanistic differences translate into orders-of-magnitude lower potency, substantially inferior selectivity indices, and fundamentally different resistance profiles, making any attempt to interchange GRP-60367 with these agents scientifically invalid for studies requiring direct RABV entry inhibition or G protein-targeted probe pharmacology [1][2][3].

Quantitative Evidence Differentiating GRP-60367 from Closest RABV Inhibitor Comparators


100- to 5,000-Fold Potency Advantage Over Broad-Spectrum and Host-Directed RABV Inhibitors

GRP-60367 demonstrates EC50 values of 2–52 nM against RABV-ΔG-nanoLuc reporter virus pseudotyped with RABV G across three human cell lines (BEAS-2B, HEp-2, 293T), representing a 150- to 5,000-fold potency advantage over host-directed inhibitors ABMA (EC50 7.8 µM) and DABMA (EC50 14 µM), and a ≥200-fold advantage over the nucleoside analog ribavirin (EC50 10.08 µM) [1][2][3]. Against fully replication-competent RABV-SAD-B19 on disease-relevant Neuro-2a cells, GRP-60367 retains submicromolar activity (EC50 0.27 µM), whereas NHC (molnupiravir metabolite) requires 6 µM to achieve 90% inhibition (EC90) [1][4].

RABV entry inhibition nanomolar potency broad-spectrum antivirals EC50 comparison

Direct-Acting, Target-Specific Mechanism: RABV G Protein Engagement Verified by Chimeric Virus and Time-of-Addition Experiments

GRP-60367 is a direct-acting viral entry inhibitor whose antiviral activity is strictly dependent on the RABV G protein. In head-to-head chimeric virus experiments performed within the same study, GRP-60367 was >6,000-fold less potent against RABV-ΔG-nanoLuc virions pseudotyped with VSV G compared with RABV G, and a chimeric recVSV-ΔG-eGFP virus expressing RABV G was efficiently inhibited (EC50 0.005 µM) [1]. Time-of-addition studies confirmed that GRP-60367 is maximally effective only when added within 60 minutes of infection, and efficacy is lost when added >2 hours post-infection—a signature of viral entry inhibitors [1]. In contrast, ABMA and DABMA target the host endosomal pathway (post-entry mechanism), while ribavirin, favipiravir, and NHC inhibit viral RNA polymerase, meaning they neither provide RABV G-targeted pharmacology nor allow entry-specific mechanistic dissection [2][3].

viral entry inhibitor RABV glycoprotein mechanism of action target specificity chimeric VSV

Specificity Index >100,000: Exceptional Therapeutic Window Unmatched by Other RABV Inhibitors

GRP-60367 exhibits an SI exceeding 100,000 (CC50 >300 µM / EC50 ≤3 nM), with no morphological signs of cytotoxicity or altered cell metabolic activity after prolonged 48-hour exposure at up to 300 µM across multiple cell lines [1]. By comparison, ribavirin against RABV has a reported SI of approximately 4.5 (CC50 56.3 µM / EC50 12.6 µM) [2], and most host-directed RABV inhibitors lack comprehensive SI characterization at comparable stringency. This >20,000-fold larger selectivity window means GRP-60367 can be used at sterilizing antiviral concentrations without confounding cytotoxicity, a critical prerequisite for faithful mechanistic studies and resistance profiling [1].

specificity index CC50 cytotoxicity antiviral selectivity safety margin

Resistance Hot Spots Mapped to the RABV G Fusion Loop: A Defined Druggable Site with >2,000-Fold Resistance Window

GRP-60367 is the only RABV small-molecule inhibitor with a comprehensively mapped resistance profile. Viral adaptation under escalating GRP-60367 pressure identified two hot spots in the RABV G protein fusion loop—residues Y77/V78 in the cd loop and Y119 in the Pe loop—that form the bipartite membrane attack group [1]. Engineered substitutions at these positions (V78I, Y119N, Y119S, Y77S, Y119C) each conferred >2,000-fold increases in EC50 in replication-competent chimeric VSV-RABV G viruses, confirming causality [1]. No comparable resistance map exists for ABMA, DABMA, ribavirin, or salinomycin against RABV, precluding structure-guided optimization of those chemotypes [2]. The conservation of Y77/V78 across all lyssaviruses further identifies this site as a potential pan-lyssavirus target [1].

resistance profiling G protein fusion loop escape mutations druggable site structure-activity relationship

Strain-Selective Activity Profile: Critical for Strain-Specific RABV Entry Studies and Differentiated from Pan-Strain Inhibitors

GRP-60367 exhibits a well-characterized strain selectivity profile that is therapeutically relevant and experimentally exploitable. Against replication-competent RABV on Neuro-2a cells, GRP-60367 potently inhibits RABV-SAD-B19 (EC50 0.27 µM), is approximately 10-fold less active against RABV-CVS-N2c (EC50 2.63 µM), and shows only marginal inhibition of a bat-derived isolate (RABV-Ef-T2) at the highest concentration tested (10 µM) [1]. This contrasts with broad-spectrum agents like ribavirin (EC50 10.08 µM against CVS-11) and salinomycin (EC50 0.07 µM against CVS-11), which generally exhibit more uniform—but less potent—activity across strains [2]. The differential sensitivity of RABV strains to GRP-60367 reflects natural sequence variation in the G protein fusion loop, providing a unique tool for probing strain-specific entry mechanisms [1].

strain selectivity lyssavirus RABV-SAD-B19 RABV-CVS-N2c bat rabies

Validated Research and Procurement Application Scenarios for GRP-60367


Chemical Probe for RABV G Protein Mechanistic and Structural Studies

GRP-60367 is the only available small-molecule probe that directly targets the RABV G protein fusion loop, as confirmed by chimeric VSV experiments (>6,000-fold G-dependent differential), time-of-addition studies, and cell-to-cell fusion suppression assays [Section_3, Evidence_Item_2, REFS-1]. Its defined resistance hot spots at G residues Y77, V78, and Y119, each conferring >2,000-fold EC50 shifts, enable precise structure-activity relationship (SAR) studies and G protein mutagenesis campaigns [Section_3, Evidence_Item_4, REFS-1]. Researchers investigating rhabdovirus entry mechanisms or seeking to crystallize the G protein in a small-molecule-bound conformation should prioritize GRP-60367 as the reference ligand.

Reference Inhibitor for Anti-RABV High-Throughput Screening and Counter-Screening Cascades

With an SI >100,000 and nanomolar potency (EC50 2–52 nM), GRP-60367 is an ideal positive control compound for validating anti-RABV HTS assays and benchmarking new hit candidates [Section_3, Evidence_Item_3, REFS-1]. Its well-characterized strain selectivity profile (SAD-B19 EC50 0.27 µM; CVS-N2c EC50 2.63 µM; bat isolate marginal) provides a built-in specificity control for counterscreening [Section_3, Evidence_Item_5, REFS-1]. The compound's 'dark matter' chemotype—completely unresponsive in five prior antiviral screens against unrelated targets—further supports its use as a selectivity reference [1].

Positive Control for RABV Entry-Specific Pharmacological Dissection

Because GRP-60367 acts exclusively at the viral entry stage (maximal efficacy within 60 min of infection; no activity when added >2 h post-infection) and its activity is strictly G protein-dependent, it serves as a definitive entry-stage control in experiments designed to dissect the RABV replication cycle temporally [Section_3, Evidence_Item_2, REFS-1]. In contrast, polymerase inhibitors (ribavirin, favipiravir, NHC) and host-directed compounds (ABMA, DABMA) cannot provide entry-stage specificity and would confound such temporal resolution [Section_3, Evidence_Item_2, REFS-2][3].

Lead Scaffold for Structure-Guided Optimization of Pan-Lyssavirus Entry Inhibitors

The resistance-mapped binding site within the RABV G fusion loop—with Y77 and V78 fully conserved across all lyssaviruses—establishes GRP-60367 as a rational starting point for medicinal chemistry campaigns targeting multiple lyssavirus species [Section_3, Evidence_Item_4, REFS-1]. The >2,000-fold resistance window provides a robust assay dynamic range for evaluating analog potency, while the low cytotoxicity (CC50 >300 µM) and favorable selectivity (SI >100,000) meet the safety margin expectations for early lead optimization [Section_3, Evidence_Item_3, REFS-1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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